Stereochemical Configuration Dictates Topoisomerase II Potency: A >55-Fold Difference
The stereochemical configuration of the 3,5-dimethylpiperazine moiety is a critical determinant of biological activity. In a DNA cleavage assay using calf thymus topoisomerase II, the cis-3,5-dimethylpiperazine configuration did not stimulate cleavage at drug concentrations ≤2,000 µM, whereas the trans configuration was active at concentrations as low as 36 µM [1]. This demonstrates a >55-fold difference in potency, highlighting the profound impact of stereochemistry on molecular recognition and function.
| Evidence Dimension | Enzyme-mediated DNA cleavage potency (topoisomerase II) |
|---|---|
| Target Compound Data | ≤2,000 µM (no activity; cis configuration) |
| Comparator Or Baseline | trans-3,5-dimethylpiperazine (36 µM) |
| Quantified Difference | >55-fold lower potency (inactive vs. active) |
| Conditions | DNA cleavage assay with calf thymus topoisomerase II |
Why This Matters
This evidence demonstrates that the cis stereoisomer (1-benzyl-cis-3,5-dimethylpiperazine, CAS 55115-99-6) is functionally distinct and cannot be substituted with its trans counterpart for applications targeting topoisomerase II, directly impacting procurement decisions for structure-activity relationship (SAR) studies.
- [1] Gootz, T. D.; McGuirk, P. R.; Moynihan, M. S.; Haskell, S. L. Placement of alkyl substituents on the C-7 piperazine ring of fluoroquinolones: dramatic differential effects on mammalian topoisomerase II and DNA gyrase. Antimicrobial Agents and Chemotherapy 1994, 38 (1), 130–133. View Source
